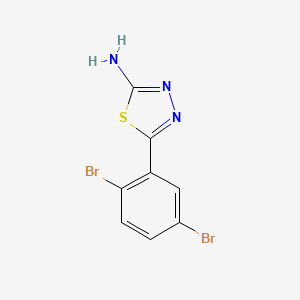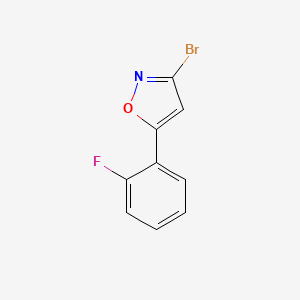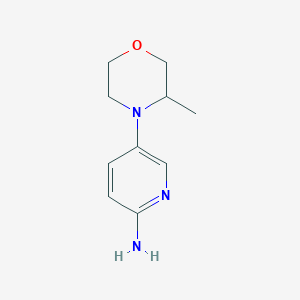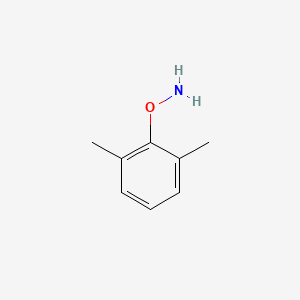![molecular formula C19H29NO2 B13690095 tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate](/img/structure/B13690095.png)
tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a phenylethyl group, and a tert-butyl ester. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of ®-1-phenylethylamine, which is then reacted with (2R,3S)-2-methylpiperidine-3-carboxylic acid. The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of protective groups and catalysts is common to enhance the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ®-5-amino-3,3-difluoropiperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl ®-piperidin-3-ylcarbamate
Uniqueness
tert-Butyl (2R,3S)-2-Methyl-1-[®-1-phenylethyl]piperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a piperidine ring and a phenylethyl group. This combination of structural features imparts distinct reactivity and potential biological activity, setting it apart from similar compounds .
Propiedades
Fórmula molecular |
C19H29NO2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
tert-butyl 2-methyl-1-(1-phenylethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C19H29NO2/c1-14(16-10-7-6-8-11-16)20-13-9-12-17(15(20)2)18(21)22-19(3,4)5/h6-8,10-11,14-15,17H,9,12-13H2,1-5H3 |
Clave InChI |
COFNRPMBKMWYEX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCCN1C(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)



![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)







